molecular formula C15H22ClN3O2 B2596789 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide CAS No. 1436333-01-5

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide

Cat. No.: B2596789
CAS No.: 1436333-01-5
M. Wt: 311.81
InChI Key: MQYIYYIHTHBWPT-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with a chloro group, a dimethylaminoethyl group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the chlorination of pyridine-2-carboxamide to introduce the chloro group. This is followed by the alkylation of the amide nitrogen with 2-(dimethylamino)ethyl chloride under basic conditions to form the intermediate. Finally, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 6-Chloro-N-[2-(diethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
  • 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(tetrahydrofuran-2-ylmethyl)pyridine-2-carboxamide

Uniqueness

The uniqueness of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-18(2)8-9-19(11-12-5-4-10-21-12)15(20)13-6-3-7-14(16)17-13/h3,6-7,12H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYIYYIHTHBWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCO1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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